molecular formula C16H22N6O B2989634 1-benzyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea CAS No. 920486-20-0

1-benzyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2989634
CAS No.: 920486-20-0
M. Wt: 314.393
InChI Key: WIEIJAZIQHDYOF-UHFFFAOYSA-N
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Description

1-benzyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that features a urea moiety linked to a tetrazole ring. The compound is of interest due to its potential applications in medicinal chemistry and material science. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and other applications.

Preparation Methods

The synthesis of 1-benzyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the tetrazole derivative.

    Formation of the Urea Moiety: The urea moiety is formed by reacting an isocyanate with an amine. In this case, the benzylamine derivative reacts with an isocyanate to form the desired urea compound.

Chemical Reactions Analysis

1-benzyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-benzyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their function. The urea moiety may also interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

1-benzyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea can be compared with other tetrazole-containing compounds, such as:

    1-benzyl-1H-tetrazole: This compound lacks the urea moiety and cyclohexyl group, making it less complex but still valuable in medicinal chemistry.

    1-cyclohexyl-1H-tetrazole: This compound lacks the benzyl and urea moieties, focusing on the tetrazole and cyclohexyl functionalities.

    1-benzyl-3-((1H-tetrazol-5-yl)methyl)urea: This compound lacks the cyclohexyl group, highlighting the importance of the cyclohexyl substitution in modulating the compound’s properties.

The uniqueness of this compound lies in its combination of the tetrazole ring, urea moiety, and cyclohexyl group, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c23-16(17-11-13-7-3-1-4-8-13)18-12-15-19-20-21-22(15)14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEIJAZIQHDYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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